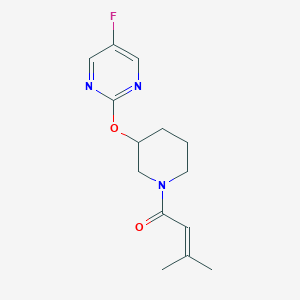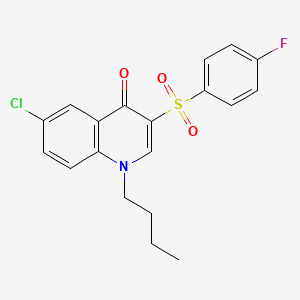
1-butyl-6-chloro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-chloro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C19H17ClFNO3S and its molecular weight is 393.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview of Quinoline Derivatives
Quinoline derivatives, including the specific compound 1-butyl-6-chloro-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, hold significant interest in medicinal chemistry due to their broad range of pharmacological activities. These compounds are pivotal in the development of new therapeutic agents owing to their diverse biological functions. The integration of the sulfonyl group into quinoline frameworks has been particularly noteworthy, enhancing their therapeutic potential across various biomedical applications.
Antimicrobial and Anti-inflammatory Applications
Recent studies have highlighted the synthesis and biomedical applications of quinoxaline sulfonamide derivatives, showing a wide range of activities including antibacterial, antifungal, and anti-inflammatory effects. These derivatives stand out for their capacity to act as lead compounds, with modifications potentially yielding advanced therapeutic agents targeting a variety of diseases (Irfan et al., 2021). Furthermore, N-sulfonylamino azinones, closely related to quinoline derivatives, exhibit significant biological activities, including diuretic, antihypertensive, and anticancer properties. Their utility in treating neurological disorders such as epilepsy and schizophrenia has been particularly emphasized, showcasing the broad therapeutic spectrum of these compounds (Elgemeie et al., 2019).
Environmental Degradation and Safety Concerns
The environmental impact and safety of fluoroquinolone compounds, including quinoline derivatives, have been under scrutiny. Studies have explored the microbial degradation of polyfluoroalkyl chemicals, shedding light on the environmental fate and potential toxic profiles of these substances. Such investigations aim to evaluate the environmental biodegradability of quinoline-related compounds, considering their widespread industrial and commercial applications (Liu & Avendaño, 2013).
Applications in Corrosion Inhibition
Quinoline derivatives have also been recognized for their anticorrosive properties. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals from corrosion. This application is particularly relevant in industries where metal longevity and integrity are crucial (Verma et al., 2020).
Propiedades
IUPAC Name |
1-butyl-6-chloro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-2-3-10-22-12-18(19(23)16-11-13(20)4-9-17(16)22)26(24,25)15-7-5-14(21)6-8-15/h4-9,11-12H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZNYJYZBAZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2795084.png)
![N,1,5-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2795085.png)
![N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2795086.png)
![3-benzyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2795087.png)
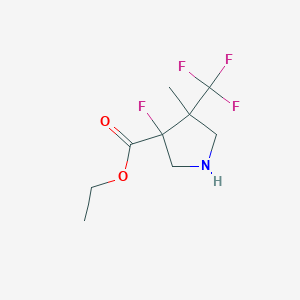
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2795089.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/new.no-structure.jpg)

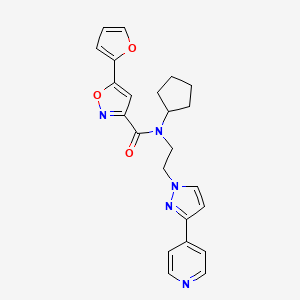
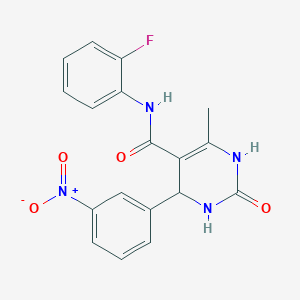
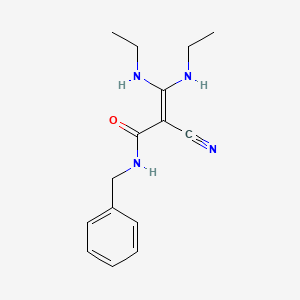
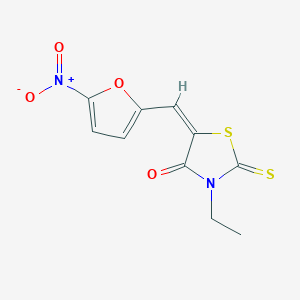
![4-Phenyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2795104.png)
